molecular formula C8H9NO4 B021303 Ethyl 5-Acetylisoxazole-3-Carboxylate CAS No. 104776-70-7

Ethyl 5-Acetylisoxazole-3-Carboxylate

Cat. No.: B021303
CAS No.: 104776-70-7
M. Wt: 183.16 g/mol
InChI Key: WHZRTVZOVQOWLG-UHFFFAOYSA-N
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Description

Ethyl 5-Acetylisoxazole-3-Carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 5-Acetylisoxazole-3-Carboxylate are not well-studied. Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure and functional groups of the isoxazole compound.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Acetylisoxazole-3-Carboxylate can be synthesized through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction mixture is typically filtered and concentrated in vacuo, and the residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Acetylisoxazole-3-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-Acetylisoxazole-3-Carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-Methylisoxazole-3-Carboxylate
  • Ethyl 5-Phenylisoxazole-3-Carboxylate
  • Ethyl 3,5-Dimethyl-4-Isoxazolecarboxylate

Uniqueness

Ethyl 5-Acetylisoxazole-3-Carboxylate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and in the study of biological systems .

Biological Activity

Ethyl 5-acetylisoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Synthesis Method

A common synthetic route involves the reaction of ethyl acetoacetate with hydroxylamine, followed by cyclization to form the isoxazole ring. The reaction conditions, including temperature and solvent choice, can significantly affect yield and purity.

Biological Activity

This compound exhibits a range of biological activities, making it a promising candidate for pharmaceutical applications. Its activities include:

  • Antimicrobial Properties : Studies have shown that this compound possesses antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects.
  • Antitumor Activity : Preliminary investigations indicate that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory against Gram-positive bacteria
AntitumorCytotoxicity in MCF-7 and A549 cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Antimicrobial Activity : In a study assessing the antibacterial properties of various isoxazole derivatives, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Antitumor Efficacy : A research project focused on the antitumor effects of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. This study utilized flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound.
  • Anti-inflammatory Mechanism : Another investigation explored the anti-inflammatory mechanisms of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that it effectively reduced the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

Properties

IUPAC Name

ethyl 5-acetyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZRTVZOVQOWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371300
Record name Ethyl 5-Acetylisoxazole-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104776-70-7
Record name Ethyl 5-Acetylisoxazole-3-Carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-isoxazole-3-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.06 g of ethyl 5-(1-hydroxyethyl)-isoxazole-3-carboxylate was dissolved in 100 ml of 1,4-dioxane, and 15.20 g of manganese dioxide was then added. The mixture was stirred and heated under reflux for 5 hours. The reaction mixture was cooled to room temperature and then filtered through Celite®. The filtrate was concentrated under reduced pressure to obtain 3.57 g of ethyl 5-acetylisoxazole-3-carboxylate.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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